molecular formula C7H16ClNO2S B6173481 rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans CAS No. 2490355-57-0

rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans

Cat. No.: B6173481
CAS No.: 2490355-57-0
M. Wt: 213.7
InChI Key:
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Description

rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: is a chiral compound with significant interest in medicinal chemistry due to its potential biological activities. The compound features a pyrrolidine ring substituted with a propane-1-sulfinyl group and a hydroxyl group, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction of appropriate precursors, such as amino alcohols or amino acids.

    Introduction of the Sulfinyl Group: The propane-1-sulfinyl group is introduced via sulfoxidation reactions, often using reagents like sulfinyl chlorides or sulfoxides under controlled conditions.

    Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to perform the cyclization, sulfoxidation, and hydroxylation steps sequentially.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Sulfide Derivatives: Formed through reduction.

    Ethers and Esters: Formed through substitution reactions.

Scientific Research Applications

rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of drugs targeting neurological disorders.

    Biological Studies: Investigated for its potential effects on enzyme activity and receptor binding.

    Industrial Chemistry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which rac-(3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans exerts its effects involves:

    Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

    Pathways Involved: Modulation of biochemical pathways related to neurotransmission or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(propane-1-sulfinyl)pyrrolidin-3-ol: Lacks the hydrochloride component.

    (3S,4S)-4-(propane-1-sulfinyl)pyrrolidin-3-ol hydrochloride, trans: Stereoisomer with different biological activity.

Uniqueness

    Chirality: The specific (3R,4R) configuration imparts unique biological properties.

    Sulfinyl Group: The presence of the sulfinyl group distinguishes it from other pyrrolidine derivatives, influencing its reactivity and interactions.

Properties

CAS No.

2490355-57-0

Molecular Formula

C7H16ClNO2S

Molecular Weight

213.7

Purity

95

Origin of Product

United States

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